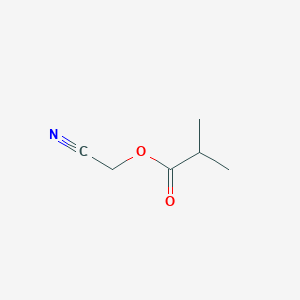

Cyanomethyl 2-methylpropanoate

CAS No.: 63158-88-3

Cat. No.: VC8426261

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63158-88-3 |

|---|---|

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | cyanomethyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3 |

| Standard InChI Key | RSSGQXCMIDDIQV-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)OCC#N |

| Canonical SMILES | CC(C)C(=O)OCC#N |

Introduction

Structural and Physicochemical Properties

Cyanomethyl 2-methylpropanoate belongs to the class of cyano-substituted esters, which are notable for their reactivity and utility in organic transformations. The compound’s structure consists of a 2-methylpropanoate backbone linked to a cyanomethyl group, as illustrated by the IUPAC name cyanomethyl 2-methylpropanoate. Key physicochemical parameters inferred from structurally related compounds include:

Molecular and Spectroscopic Characteristics

The molecular formula corresponds to a molecular weight of 127.14 g/mol, consistent with analogs such as methyl 2-cyano-2-methylpropanoate . Spectroscopic data for similar esters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, typically reveal characteristic peaks for the ester carbonyl () and nitrile groups () .

Thermodynamic and Physical Properties

While direct measurements for cyanomethyl 2-methylpropanoate are scarce, extrapolation from related cyanomethyl esters suggests:

-

Solubility: Moderate in polar aprotic solvents (e.g., dimethylformamide) and limited in water due to the hydrophobic isobutyl moiety .

Table 1: Comparative Physicochemical Data for Cyanomethyl Esters

Synthesis and Reaction Chemistry

Conventional Esterification Approaches

The synthesis of cyanomethyl esters typically involves acid-catalyzed esterification between a cyanomethyl alcohol and a carboxylic acid. For cyanomethyl 2-methylpropanoate, this would entail reacting cyanomethyl alcohol with 2-methylpropanoic acid under reflux with a catalyst such as sulfuric acid:

Applications in Organic Synthesis

Cyanomethyl 2-methylpropanoate’s nitrile and ester functionalities make it a valuable precursor in pharmaceuticals and agrochemicals. Key applications include:

Nitrile Reduction and Functionalization

The nitrile group can be reduced to primary amines using catalysts like Raney nickel or hydrogenated to form aldehydes, enabling access to diverse amine-containing compounds . For instance, hydrogenation of the nitrile moiety yields 2-methylpropanoate derivatives with primary amine groups, which are pivotal in drug design .

Cyclization and Heterocycle Formation

The compound’s ester group participates in cyclocondensation reactions to form heterocycles. For example, reaction with hydrazines could yield pyrazolone derivatives, which are prevalent in bioactive molecules .

Environmental and Regulatory Aspects

Environmental Persistence

Nitrile-containing esters are generally resistant to hydrolysis but may undergo biodegradation under aerobic conditions. The environmental half-life of cyanomethyl 2-methylpropanoate remains unstudied, though its structural similarity to other esters suggests moderate persistence .

Regulatory Status

No specific regulations for cyanomethyl 2-methylpropanoate exist, but its handling aligns with guidelines for nitriles and esters. Occupational exposure limits (OELs) for analogous compounds, such as methyl 2-cyanoacrylate, are set at 0.2 ppm (TWA) and 1 ppm (STEL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume